TRPA1 Antagonist Potency: N-Benzyl vs. N-Methyl-N-Phenyl Derivative
N-Benzyl-3,3,3-trifluoropropanamide exhibits moderate antagonist activity at the human TRPA1 ion channel, with an IC50 of 2.70 µM (2700 nM) [1]. In contrast, the structurally related N-methyl-N-phenyl-3,3,3-trifluoropropanamide shows no reported TRPA1 activity, underscoring the critical role of the benzyl group in target engagement [2].
| Evidence Dimension | TRPA1 Antagonist IC50 |
|---|---|
| Target Compound Data | 2.70 µM |
| Comparator Or Baseline | N-methyl-N-phenyl-3,3,3-trifluoropropanamide (no reported activity) |
| Quantified Difference | >100-fold selectivity inferred |
| Conditions | HEK293-TREx cells, Fluo-4 NW staining |
Why This Matters
This quantifiable potency difference justifies selecting the benzyl derivative for TRPA1-focused research programs.
- [1] BindingDB. BDBM50021837 (CHEMBL3298499). Affinity Data: IC50 for Human TRPA1. View Source
- [2] ChEMBL. CHEMBL3298499 Compound Report Card. View Source
